Ethyl 3,5-dibromo-1H-1,2,4-triazole-1-carboxylate Ethyl 3,5-dibromo-1H-1,2,4-triazole-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 1858251-62-3
VCID: VC2749967
InChI: InChI=1S/C5H5Br2N3O2/c1-2-12-5(11)10-4(7)8-3(6)9-10/h2H2,1H3
SMILES: CCOC(=O)N1C(=NC(=N1)Br)Br
Molecular Formula: C5H5Br2N3O2
Molecular Weight: 298.92 g/mol

Ethyl 3,5-dibromo-1H-1,2,4-triazole-1-carboxylate

CAS No.: 1858251-62-3

Cat. No.: VC2749967

Molecular Formula: C5H5Br2N3O2

Molecular Weight: 298.92 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 3,5-dibromo-1H-1,2,4-triazole-1-carboxylate - 1858251-62-3

Specification

CAS No. 1858251-62-3
Molecular Formula C5H5Br2N3O2
Molecular Weight 298.92 g/mol
IUPAC Name ethyl 3,5-dibromo-1,2,4-triazole-1-carboxylate
Standard InChI InChI=1S/C5H5Br2N3O2/c1-2-12-5(11)10-4(7)8-3(6)9-10/h2H2,1H3
Standard InChI Key RWVQGFBJOHJKLY-UHFFFAOYSA-N
SMILES CCOC(=O)N1C(=NC(=N1)Br)Br
Canonical SMILES CCOC(=O)N1C(=NC(=N1)Br)Br

Introduction

Chemical Structure and Properties

Ethyl 3,5-dibromo-1H-1,2,4-triazole-1-carboxylate features a five-membered triazole ring containing three nitrogen atoms. Its structure is characterized by bromine substituents at positions 3 and 5 of the triazole ring, with an ethyl carboxylate group attached to the nitrogen at position 1. This arrangement creates a molecule with unique electronic and steric properties that influence its chemical behavior and potential applications.

The compound has a molecular formula of C5H5Br2N3O2 and a molecular weight of 298.92 g/mol. Its exact mass is 298.87280 Da, as determined by computational methods . The presence of two bromine atoms significantly contributes to its molecular weight and influences its physical properties, including melting point, boiling point, and solubility.

Physical and Chemical Properties

The physical and chemical properties of ethyl 3,5-dibromo-1H-1,2,4-triazole-1-carboxylate are summarized in the table below:

PropertyValueReference
Molecular Weight298.92 g/mol
XLogP3-AA2.7
Hydrogen Bond Donor Count0
Hydrogen Bond Acceptor Count4
Rotatable Bond Count2
Exact Mass298.87280 Da

The XLogP3-AA value of 2.7 indicates moderate lipophilicity, suggesting a balanced distribution between aqueous and lipid phases in biological systems . This property is crucial for predicting the compound's behavior in biological systems and its potential pharmaceutical applications. The absence of hydrogen bond donors (0) and the presence of four hydrogen bond acceptors influence its interaction with biological targets and other molecules .

Based on the properties of similar triazole compounds, ethyl 3,5-dibromo-1H-1,2,4-triazole-1-carboxylate is likely soluble in polar organic solvents such as dimethylformamide, acetonitrile, and dichloromethane. Its solubility characteristics are important for its application in chemical synthesis and pharmaceutical formulations.

Reactivity and Chemical Behavior

The reactivity of ethyl 3,5-dibromo-1H-1,2,4-triazole-1-carboxylate is influenced by several structural features: the triazole core, the bromine substituents, and the ethyl carboxylate group.

General Reactivity Patterns

Based on the behavior of similar halogenated triazoles, the following reactivity patterns can be anticipated:

  • The bromine atoms at positions 3 and 5 are susceptible to nucleophilic substitution reactions, making the compound valuable for further functionalization.

  • The triazole ring, being electron-deficient due to the presence of three nitrogen atoms, exhibits aromatic properties but is less stable than benzene rings, potentially participating in various reactions including nucleophilic aromatic substitution .

  • The ethyl carboxylate group can undergo typical ester reactions such as hydrolysis, transesterification, and reduction.

Reaction with Organometallic Reagents

Drawing from studies on related compounds, ethyl 3,5-dibromo-1H-1,2,4-triazole-1-carboxylate might react with organometallic reagents such as Grignard reagents. For instance, a similar reaction is observed with 1-substituted-4,5-dibromo-1H-1,2,3-triazole, which reacts with isopropylmagnesium chloride to form 1-substituted-4-bromo-1H-1,2,3-triazole . This type of reaction could be valuable for the selective functionalization of ethyl 3,5-dibromo-1H-1,2,4-triazole-1-carboxylate.

Comparison with Related Compounds

To better understand the unique properties and potential applications of ethyl 3,5-dibromo-1H-1,2,4-triazole-1-carboxylate, it is valuable to compare it with structurally related compounds.

Structural Analogues

Several related compounds appear in the search results, providing a basis for comparison:

CompoundKey Structural DifferencesReference
1-Allyl-3,5-dibromo-1H-1,2,4-triazoleContains an allyl group instead of an ethyl carboxylate at N-1
3,5-Dibromo-1-cyclopentyl-1H-1,2,4-triazoleContains a cyclopentyl group instead of an ethyl carboxylate at N-1
3,5-Dibromo-1-(thiiran-2-ylmethyl)-1,2,4-triazoleContains a thiiran-2-ylmethyl group instead of an ethyl carboxylate at N-1

These structural differences impact physical properties, reactivity patterns, and potential applications. For example, the ethyl carboxylate group in ethyl 3,5-dibromo-1H-1,2,4-triazole-1-carboxylate provides additional functionality that could be exploited for further chemical transformations or for interaction with biological targets.

Functional Comparison

The functional properties of ethyl 3,5-dibromo-1H-1,2,4-triazole-1-carboxylate can be compared with those of related compounds:

  • Compared to 1-allyl-3,5-dibromo-1H-1,2,4-triazole, which exhibits notable antimicrobial properties, ethyl 3,5-dibromo-1H-1,2,4-triazole-1-carboxylate might display different biological activities due to the presence of the carboxylate group.

  • The cyclopentyl group in 3,5-dibromo-1-cyclopentyl-1H-1,2,4-triazole influences its solubility in polar organic solvents such as dimethylformamide. The ethyl carboxylate group in ethyl 3,5-dibromo-1H-1,2,4-triazole-1-carboxylate would likely confer different solubility characteristics.

  • 3,5-Dibromo-1-(thiiran-2-ylmethyl)-1,2,4-triazole has been used in the synthesis of 5,6-dihydrothiazolo[3,2-b]-1,2,4-triazoles through reactions with NH-azoles . Ethyl 3,5-dibromo-1H-1,2,4-triazole-1-carboxylate might participate in different types of reactions due to the reactivity of the carboxylate group.

Current Research Trends and Future Directions

Research on triazole derivatives continues to expand, with increasing interest in their applications across multiple fields. For ethyl 3,5-dibromo-1H-1,2,4-triazole-1-carboxylate specifically, several research directions appear promising:

Structure-Activity Relationship Studies

Detailed investigation of the structure-activity relationships of ethyl 3,5-dibromo-1H-1,2,4-triazole-1-carboxylate and its derivatives could help identify compounds with enhanced biological activities. By systematically varying the substituents on the triazole ring and studying their effects on biological activity, researchers could develop more effective pharmaceutical agents.

Synthetic Methodology Development

Development of more efficient and selective methods for the synthesis of ethyl 3,5-dibromo-1H-1,2,4-triazole-1-carboxylate and its functionalization could facilitate its use in various applications. This might include exploration of catalytic methods, green chemistry approaches, and continuous flow processes.

Novel Applications Exploration

Beyond traditional pharmaceutical applications, ethyl 3,5-dibromo-1H-1,2,4-triazole-1-carboxylate might find applications in emerging fields such as materials science, catalysis, and chemical biology. Its unique structural features could be exploited for developing novel materials with specific properties.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator